2,2,4-Trimethyl-1-pentanol

Supercritical Fluid Extraction Green Chemistry Phase Behavior

2,2,4-Trimethyl-1-pentanol (CAS 1331-40-4) is a branched C8 primary alcohol with the molecular formula C8H18O and a molecular weight of 130.23 g/mol. Its structure features a pentane backbone with methyl substituents at the 2- and 4-positions and a primary hydroxyl group at position 1.

Molecular Formula C8H18O
Molecular Weight 130.23 g/mol
CAS No. 1331-40-4
Cat. No. B074239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,4-Trimethyl-1-pentanol
CAS1331-40-4
Synonyms2,3,4-TRIMETHYL-3-PENTANOL 97%
Molecular FormulaC8H18O
Molecular Weight130.23 g/mol
Structural Identifiers
SMILESCC(C)CC(C)(C)CO
InChIInChI=1S/C8H18O/c1-7(2)5-8(3,4)6-9/h7,9H,5-6H2,1-4H3
InChIKeyCWPPDTVYIJETDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,4-Trimethyl-1-pentanol CAS 1331-40-4: Procurement Specifications and Physical Properties


2,2,4-Trimethyl-1-pentanol (CAS 1331-40-4) is a branched C8 primary alcohol with the molecular formula C8H18O and a molecular weight of 130.23 g/mol [1]. Its structure features a pentane backbone with methyl substituents at the 2- and 4-positions and a primary hydroxyl group at position 1 . It appears as a colorless oily liquid with a characteristic odor, a melting point of -70°C, a boiling point of approximately 168°C at 760 mmHg, a relative density of 0.839, and a refractive index of 1.4300 [2]. The compound exhibits limited water solubility (estimated 1716 mg/L at 25°C) but is miscible with most organic solvents, including alcohols, ketones, and aromatic hydrocarbons [3].

Why 2,2,4-Trimethyl-1-pentanol Cannot Be Directly Substituted by Other C8 Alcohols in Performance-Critical Applications


In-class substitution of 2,2,4-trimethyl-1-pentanol with other C8 alcohols is not straightforward due to the profound impact of its specific branching architecture on critical performance parameters. The position, size, and quantity of side chains directly influence key properties such as solubility in supercritical fluids, as demonstrated by phase equilibria studies [1]. The compound's β-carbon lacks a hydrogen atom, conferring enhanced thermal stability compared to less hindered analogs [2]. Furthermore, its specific metabolic profile—as a primary urinary metabolite of the nephrotoxic hydrocarbon 2,2,4-trimethylpentane—establishes a unique toxicological identity that differentiates it from other branched alcohols [3]. These structural and functional distinctions render generic substitution a high-risk decision in applications where solubility, thermal stability, or metabolic fate is a design consideration.

Quantitative Differentiation of 2,2,4-Trimethyl-1-pentanol (CAS 1331-40-4) Relative to Structural Analogs


Enhanced Solubility in Supercritical CO₂ Compared to Linear and Less-Branched C8 Alcohols

In a direct head-to-head comparison of six C8 alcohols, 2,2,4-trimethyl-1-pentanol required a lower pressure for total solubility in supercritical carbon dioxide than 2-ethyl-1-hexanol, 2-propyl-1-pentanol, and 1-octanol, indicating superior solubility in this medium [1]. The pressure required for total solubility increases in the sequence: 4-methyl-3-heptanol < 2,2,4-trimethyl-1-pentanol < 6-methyl-2-heptanol < 2,4,4-trimethyl-1-pentanol < 2-propyl-1-pentanol < 2-ethyl-1-hexanol < 1-octanol [1]. This behavior is attributed to the shielding of the hydroxyl group by the specific methyl branching pattern, which reduces molecular asymmetry and enhances CO₂-philicity [1].

Supercritical Fluid Extraction Green Chemistry Phase Behavior

Thermal Stability Advantage Attributed to Beta-Carbon Branching Architecture

2,2,4-Trimethyl-1-pentanol possesses a structural feature that distinguishes it from many other C8 alcohols: the absence of a hydrogen atom on the β-carbon (the carbon adjacent to the hydroxyl-bearing carbon) [1]. This β-branching prevents thermal dehydration and decomposition pathways that are accessible to alcohols with β-hydrogens, thereby conferring enhanced thermal stability [1]. While specific comparative thermal degradation data were not identified in the allowed source corpus, the structural basis for this stability is well-established in organic chemistry and is explicitly noted in industrial literature as a key differentiator for applications in plasticizers, synthetic lubricants, and polyester resin chain terminators [1].

Lubricant Additives Plasticizers Thermal Stability

Defined Toxicological Identity as a Primary Metabolite of Nephrotoxic 2,2,4-Trimethylpentane

2,2,4-Trimethyl-1-pentanol is specifically identified as one of the eight principal urinary metabolites of 2,2,4-trimethylpentane (2,2,4-TMP) in Fischer 344 male rats [1]. This finding distinguishes it from other branched C8 alcohols such as 2-ethyl-1-hexanol, which follow different metabolic pathways and have distinct toxicological profiles. The parent hydrocarbon 2,2,4-TMP is documented as especially potent in inducing kidney lesions in male rats, establishing a defined metabolic and toxicological context for this alcohol that is not shared by its structural isomers [1].

Toxicology Metabolism Safety Assessment

Physicochemical Property Profile: Water Solubility and Octanol-Water Partitioning

2,2,4-Trimethyl-1-pentanol exhibits a calculated water solubility of 1716 mg/L at 25°C and an estimated log Kow (octanol-water partition coefficient) of 2.62 [1]. This hydrophobicity profile is characteristic of its branched C8 structure. The compound's vapor pressure is estimated at 0.496 mm Hg at 25°C [1]. While direct comparative data for these specific parameters across all C8 alcohols were not compiled in a single source, these values provide a quantitative baseline for formulation scientists to assess its behavior in aqueous and biphasic systems relative to other solvent candidates.

Physicochemical Properties Formulation Science Environmental Fate

Validated Application Scenarios for 2,2,4-Trimethyl-1-pentanol (CAS 1331-40-4) Based on Quantitative Evidence


Supercritical Fluid Extraction (SFE) and Green Chemistry Processes

2,2,4-Trimethyl-1-pentanol is an advantageous co-solvent or modifier in supercritical CO₂ extraction processes, particularly where lower operating pressures are desired. The phase equilibria study demonstrates that this alcohol requires lower pressure for total solubility compared to 2-ethyl-1-hexanol and 2-propyl-1-pentanol [1]. This translates to reduced energy consumption and equipment costs in SFE applications for natural product extraction, polymer processing, and pharmaceutical purification.

Synthesis of Thermally Stable Plasticizers and Lubricant Additives

The β-branched structure of 2,2,4-trimethyl-1-pentanol, which lacks a β-hydrogen, confers enhanced thermal stability that is exploited in the synthesis of plasticizers, synthetic lubricants, and polyester resin chain terminators [1]. Industrial literature specifically cites this structural feature as the basis for its use in producing plasticizers that must withstand elevated processing temperatures without degradation, distinguishing it from less hindered alcohols that may undergo thermal dehydration.

Toxicological Research and Biomarker Studies

As a definitively identified primary urinary metabolite of 2,2,4-trimethylpentane, a known nephrotoxic hydrocarbon, 2,2,4-trimethyl-1-pentanol serves as a critical reference standard in toxicological and metabolic research [1]. Its specific metabolic identity distinguishes it from other C8 alcohols and supports its use in studies investigating hydrocarbon-induced nephrotoxicity, biomarker development, and exposure assessment.

Organic Synthesis and Formulation Solvent

With a calculated log Kow of 2.62 and water solubility of 1716 mg/L [1], 2,2,4-trimethyl-1-pentanol occupies a specific hydrophobicity niche among C8 alcohols. This property profile supports its use as a solvent or reaction medium in organic synthesis where moderate water miscibility and predictable partitioning behavior are required, such as in biphasic reactions or the formulation of agrochemical and pharmaceutical intermediates.

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